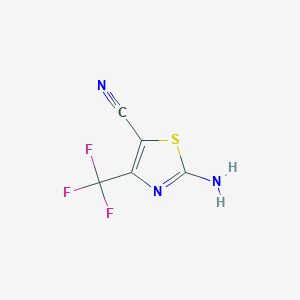

2-Amino-4-(trifluoromethyl)thiazole-5-carbonitrile

Übersicht

Beschreibung

2-Amino-4-(trifluoromethyl)thiazole-5-carbonitrile is a heterocyclic compound containing both nitrogen and sulfur atoms in its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(trifluoromethyl)thiazole-5-carbonitrile typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor molecule containing the necessary functional groups. For example, the reaction of 2-aminothiazole with trifluoroacetonitrile under basic conditions can yield the desired compound. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-4-(trifluoromethyl)thiazole-5-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

2-Amino-4-(trifluoromethyl)thiazole-5-carbonitrile has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Industry: The compound is utilized in the development of agrochemicals and specialty chemicals.

Wirkmechanismus

The mechanism of action of 2-Amino-4-(trifluoromethyl)thiazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid

- 2-Amino-4-(4-fluorophenyl)thiazole-5-carbonitrile

- 2-Amino-4-(methylthio)thiazole-5-carbonitrile

Uniqueness

2-Amino-4-(trifluoromethyl)thiazole-5-carbonitrile is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable scaffold in drug design and development .

Biologische Aktivität

2-Amino-4-(trifluoromethyl)thiazole-5-carbonitrile (CAS No. 151729-42-9) is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The thiazole ring system, along with the trifluoromethyl group, contributes to its unique chemical properties and biological efficacy. This article reviews the biological activity of this compound, presenting data tables, case studies, and detailed research findings.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit notable antimicrobial properties. A study focused on the 2-aminothiazole series demonstrated significant antibacterial activity against Mycobacterium tuberculosis. The minimum inhibitory concentrations (MICs) for various analogs were found to be sub-micromolar, highlighting their potential as anti-tubercular agents .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | MIC (μM) | Target Pathogen |

|---|---|---|

| This compound | 0.70 | M. tuberculosis |

| Thiadiazole derivative | 4.5 | M. tuberculosis |

| Other thiazole analogs | Varies | Various bacteria |

Anticancer Activity

Thiazole compounds have been extensively studied for their anticancer properties. In particular, the structural modifications at the 2 and 4 positions of the thiazole ring have been shown to influence cytotoxic activity against various cancer cell lines. For instance, compounds with specific substitutions demonstrated IC50 values in the low micromolar range against human glioblastoma and melanoma cells .

Table 2: Anticancer Activity of Thiazole Derivatives

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| This compound | 10–30 | Human glioblastoma U251 |

| Indole-linked thiazoles | Varies | Various cancer cell lines |

| Thiadiazole derivatives | Varies | Various cancer cell lines |

The mechanism by which 2-amino thiazoles exert their biological effects often involves interaction with specific molecular targets. For example, studies have suggested that these compounds may inhibit key enzymes or disrupt cellular pathways critical for pathogen survival or cancer cell proliferation. The precise mechanism for this compound remains to be fully elucidated but is likely related to its structural features that allow for effective binding to target proteins.

Case Study: Antitubercular Activity

In a study examining a series of thiazole derivatives, researchers synthesized multiple analogs to assess their activity against M. tuberculosis. The results showed that modifications at the C-2 position significantly impacted antibacterial efficacy, with certain derivatives achieving MICs as low as 0.70 μM. This indicates a strong potential for developing new treatments for tuberculosis using this class of compounds .

Case Study: Anticancer Efficacy

Another investigation focused on the anticancer potential of thiazoles revealed that specific substitutions at the phenyl ring enhanced cytotoxicity against glioblastoma cells. The presence of electron-withdrawing groups at strategic positions was found to increase potency, suggesting that further optimization could lead to more effective anticancer agents .

Eigenschaften

IUPAC Name |

2-amino-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F3N3S/c6-5(7,8)3-2(1-9)12-4(10)11-3/h(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APPKJRRASVSBHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(N=C(S1)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F3N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60595987 | |

| Record name | 2-Amino-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151729-42-9 | |

| Record name | 2-Amino-4-(trifluoromethyl)-5-thiazolecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151729-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.